molecular formula C15H23N3O B11803534 1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11803534
M. Wt: 261.36 g/mol
InChI Key: HYDZBFPSALQWFW-UHFFFAOYSA-N
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Description

This compound (CAS: 1352536-35-6) is a pyridine-piperidine hybrid with the molecular formula C₁₅H₂₃N₃O and a molecular weight of 261.36 g/mol . It features a dimethylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring, linked to a piperidin-1-yl ethanone moiety.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)-2-methylpyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O/c1-11-13(8-9-15(16-11)17(3)4)14-7-5-6-10-18(14)12(2)19/h8-9,14H,5-7,10H2,1-4H3

InChI Key

HYDZBFPSALQWFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the reactions proceed efficiently. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
  • Key Features: These compounds (e.g., derivatives 22–28 in ) share the 2-(piperidin-1-yl)ethanone backbone but replace the pyridine ring with a tetrazole-aryl group.
  • Synthesis : Synthesized via reaction of chloroacetyl chloride with aryl tetrazoles, followed by piperidine substitution .
1-(6-(Dimethylamino)pyridin-2-yl)-2-(quinoxalin-6-yl)ethanone (11a)
  • Key Features: Shares the dimethylamino-pyridine core but incorporates a quinoxaline substituent (C₁₇H₁₆N₄O, MW 298.34) .
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • Key Features : A pyridine derivative (C₁₂H₁₆N₂O₂, MW 220.27) with methoxy and pyrrolidinyl substituents .
  • Comparison: The smaller molecular weight and methoxy group may reduce steric hindrance compared to the target compound’s dimethylamino and methyl groups.
2-Acetyl-6-methylpyridine (FDB016056)
  • Key Features: A simpler analog (C₈H₉NO, MW 135.17) with acetyl and methyl groups on pyridine .

Physicochemical and Pharmacological Insights

Solubility and Reactivity
  • The dimethylamino group in the target compound may enhance water solubility compared to methoxy or methyl substituents in analogs like and .
Hypothetical Pharmacological Profiles
  • Quinoxaline Hybrids (): Demonstrated TGF-β inhibition, implying the target compound could be optimized for similar pathways.
  • Tetrazole Derivatives () : Tetrazoles are bioisosteres for carboxylic acids, which may enhance metabolic stability compared to the target compound.

Biological Activity

1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C15H23N3O
  • Molecular Weight: 261.36 g/mol
  • IUPAC Name: 1-[2-[6-(dimethylamino)-2-methylpyridin-3-yl]piperidin-1-yl]ethanone

Structural Representation:

PropertyValue
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
IUPAC Name1-[2-[6-(dimethylamino)-2-methylpyridin-3-yl]piperidin-1-yl]ethanone
InChI KeyPAENZJNHPCPCOC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Moiety: The pyridine ring is synthesized through condensation reactions.
  • Attachment of the Piperidine Ring: Introduced via nucleophilic substitution reactions.
  • Final Assembly: Coupling of the pyridine and piperidine rings under specific conditions.

1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone interacts with various molecular targets, including enzymes and receptors, modulating their activity. This interaction can lead to diverse biological effects, which are currently under investigation in various studies.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Antitumor Activity: Preliminary studies suggest it may inhibit tumor cell proliferation.

Antimicrobial Studies

A study evaluated the antimicrobial properties of several derivatives related to piperidine and pyridine compounds, highlighting that modifications could enhance activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Research

In vitro studies have indicated that derivatives similar to 1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone exhibit cytotoxic effects in cancer cell lines such as MCF-7 and MDA-MB-231. The structure–activity relationship (SAR) analysis revealed that specific functional groups significantly influence anticancer activity .

Comparative Analysis with Similar Compounds

The biological activity of 1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives:

Compound NameStructure TypeBiological Activity
2-Phenyl-1-(piperidin-1-yl)ethanonePiperidine derivativeModerate antimicrobial activity
Piperidine DerivativesVarious substitutionsDiverse pharmacological activities

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